CHEMBL1241822

Übersicht

Beschreibung

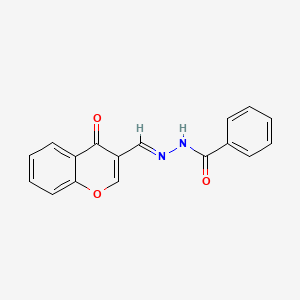

N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide is a synthetic compound that incorporates both a chromenone (coumarin) moiety and a carbohydrazide functional group. This structure is not only aesthetically appealing from a chemical standpoint but also notable for its potential in various scientific and industrial applications due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

Chemistry:

N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide serves as a ligand in coordination chemistry, forming complexes with various metal ions.

Biology:

It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties due to its ability to interact with biological macromolecules.

Medicine:

Preliminary studies suggest its use in the development of pharmaceuticals, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry:

It is used as an intermediate in the synthesis of dyes, fragrances, and other industrial chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Formation of Intermediate:

Reaction: 4-oxo-4H-chromen-3-carbaldehyde is synthesized from a chromenone derivative.

Conditions: Typically, a mild oxidizing agent is used under controlled temperature to ensure the formation of the aldehyde group.

Condensation Reaction:

Reaction: The aldehyde (4-oxo-4H-chromen-3-carbaldehyde) reacts with benzenecarbohydrazide.

Conditions: This condensation process generally occurs in ethanol or methanol as a solvent, with an acid catalyst facilitating the reaction. The temperature is kept moderate to avoid side reactions.

Industrial Production Methods

Large-scale production involves optimizing the condensation reaction to maximize yield and purity. This includes rigorous purification processes, such as recrystallization or chromatography, to ensure the final product is free of contaminants and by-products.

Analyse Chemischer Reaktionen

Types of Reactions It Undergoes

Oxidation:

N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide can undergo oxidation to form various oxidized derivatives. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction:

This compound can also be reduced, for instance, using sodium borohydride or lithium aluminum hydride, targeting the double bond or the carbonyl group.

Substitution:

Various substitution reactions can occur, primarily on the aromatic rings or at the hydrazide moiety, introducing different functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, methanol, acetic acid.

Major Products Formed

Oxidized or reduced derivatives of the original compound, depending on the reagent and conditions used.

Substituted variants when functional groups are introduced.

Wirkmechanismus

Effects and Molecular Targets

N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide exerts its effects by binding to specific molecular targets, such as enzymes or receptors. This binding alters the function or activity of the target, leading to a cascade of biochemical events. The chromenone moiety is particularly significant in facilitating these interactions.

Vergleich Mit ähnlichen Verbindungen

Unique Characteristics

Compared to other compounds with similar structures, N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide stands out due to its dual functionality: the chromenone ring and the carbohydrazide moiety. This dual nature allows it to participate in a broader range of chemical reactions and biological interactions.

Similar Compounds

N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]butanohydrazide

N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]acetohydrazide

N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]propionohydrazide

Biologische Aktivität

N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the structural characteristics, synthesis methods, and biological activities of this compound, supported by recent research findings and data tables.

Structural Characteristics

The molecular formula of N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide is . The compound features a chromene core that is known for its diverse biological activities. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C20H17N3O4 |

| SMILES | CC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=COC3=CC=CC=C3C2=O |

| InChI | InChI=1S/C20H17N3O4/c1-13... |

Synthesis Methods

The synthesis of N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide typically involves the condensation of 4-oxo-4H-chromene derivatives with benzenecarbohydrazide. Various methods, including microwave-assisted synthesis and conventional heating, have been explored to optimize yield and purity.

Biological Activity

Research indicates that N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide exhibits several notable biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it demonstrated efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

2. Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. It exhibited a dose-dependent scavenging effect, with IC50 values comparable to standard antioxidants like ascorbic acid.

3. Cytotoxic Effects

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide induces apoptosis. The IC50 values for these cell lines were found to be around 15 µM, suggesting potential as an anticancer agent.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various chromene derivatives, including N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide. The results indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Antioxidant Activity

Research conducted by Al-Azzawi et al. demonstrated that the antioxidant activity of N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide was significantly higher than that of some commercially available antioxidants. This study utilized various assay methods to confirm the compound's ability to neutralize free radicals .

Eigenschaften

IUPAC Name |

N-[(E)-(4-oxochromen-3-yl)methylideneamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c20-16-13(11-22-15-9-5-4-8-14(15)16)10-18-19-17(21)12-6-2-1-3-7-12/h1-11H,(H,19,21)/b18-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZWVAKKUDLOWKU-VCHYOVAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN=CC2=COC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N/N=C/C2=COC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101331827 | |

| Record name | N-[(E)-(4-oxochromen-3-yl)methylideneamino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822000 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

902779-63-9 | |

| Record name | N-[(E)-(4-oxochromen-3-yl)methylideneamino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.